molecular formula C5H8N2O B1303766 (1-methyl-1H-imidazol-5-yl)methanol CAS No. 38993-84-9

(1-methyl-1H-imidazol-5-yl)methanol

Cat. No. B1303766
CAS RN: 38993-84-9
M. Wt: 112.13 g/mol
InChI Key: PXGQMYCEAWZJJF-UHFFFAOYSA-N
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Description

“(1-methyl-1H-imidazol-5-yl)methanol” is an organic compound with the molecular formula C5H8N2O . It is a solid substance with a pale yellow color . This compound is used as an organic intermediate and can be used in laboratory research and chemical production processes .


Synthesis Analysis

The synthesis of “(1-methyl-1H-imidazol-5-yl)methanol” can be achieved by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride . The alcohols produced in this process can be converted into carbonyl compounds via the corresponding quaternary salts .


Molecular Structure Analysis

The molecular structure of “(1-methyl-1H-imidazol-5-yl)methanol” consists of 8 heavy atoms and 5 aromatic heavy atoms . The molecule has 1 rotatable bond, 2 H-bond acceptors, and 1 H-bond donor .


Chemical Reactions Analysis

The chemical reactions involving “(1-methyl-1H-imidazol-5-yl)methanol” include its conversion into carbonyl compounds via the corresponding quaternary salts . This stable system can be regarded as a masked form of the carbonyl group as well as a synthon of the group .


Physical And Chemical Properties Analysis

“(1-methyl-1H-imidazol-5-yl)methanol” has a melting point of 113 °C and a predicted boiling point of 324.9±17.0 °C . It has a predicted density of 1.16±0.1 g/cm3 . This compound is sparingly soluble in DMSO and slightly soluble in methanol .

Scientific Research Applications

Synthesis and Conversion into Carbonyl Compounds

  • (1-Methyl-1H-imidazol-2-yl) methanol derivatives were synthesized and converted into carbonyl compounds. These derivatives can act as masked forms of the carbonyl group, serving as synthons in various chemical reactions (Ohta et al., 1987).

Selective COX-2 Inhibition

  • A derivative, 1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methanol, was synthesized and evaluated as a selective COX-2 inhibitor, aiming to reduce gastrointestinal adverse effects common in traditional NSAIDs (Tabatabai et al., 2012).

Heterocyclic Compound Synthesis

  • 2-Butyl-4-substitutedthiamidothiocarbamido-1-{[2-(1H-tetrazol-5-yl) biphenyl-4-yl] methyl}-1H- imidazol-5-yl methanol and related compounds were synthesized, highlighting their importance in pharmaceutical, medicinal, agricultural, and drug sciences (Ande, 2012).

Copper(II) Complex Synthesis

  • Bis(2-(1-ethyl-1H-imidazol-4-yl)acetate) copper(II) was synthesized, showing potential applications in understanding metal coordination and electronic transitions in such complexes (Banerjee et al., 2013).

Hypoxia-Activated Prodrugs

  • Hypoxia-activated prodrugs of SN-38 were developed by conjugating (1-methyl-2-nitro-1H-imidazol-5-yl)methanol with SN-38, offering a novel approach for cancer treatment (Jin et al., 2017).

Biomimetic Chelating Ligands

  • (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol was synthesized as a precursor for biomimetic chelating ligands, demonstrating applications in mimicking biological systems (Gaynor et al., 2023).

Crystallography and Coordination Chemistry

  • Various derivatives of (1-methyl-1H-imidazol-5-yl)methanol have been studied for their crystal structures and coordination chemistry, contributing to our understanding of molecular and crystal interactions (Yudina et al., 2011).

Methanol Utilization in Synthesis

  • Methanol has been used in the synthesis of various imidazole derivatives, demonstrating its role as a versatile reactant in organic chemistry (Sarki et al., 2021).

Fluorescent Probes

  • 2-(4-(4-(Hydroxymethyl)-1H-benzo[d]imidazol-2-yl)-1H-benzo[d]imidazol-2-yl)phenol, a derivative of (1-methyl-1H-imidazol-5-yl)methanol, was synthesized as a fluorescent probe for Zn2+ ions, indicating potential applications in analytical chemistry (Wen-yao, 2012).

Antimicrobial Activity

  • Novel imidazole-bearing isoxazole derivatives synthesized from (1H-benzo[d]imidazol-2-yl) methanol showed promising antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Maheta et al., 2012).

Safety And Hazards

“(1-methyl-1H-imidazol-5-yl)methanol” is classified as an irritant . It can cause eye and skin irritation and may be harmful if swallowed or absorbed through the skin . It is recommended to avoid breathing its dust, vapor, mist, or gas and to avoid contact with skin and eyes .

properties

IUPAC Name

(3-methylimidazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-7-4-6-2-5(7)3-8/h2,4,8H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGQMYCEAWZJJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378466
Record name (1-methyl-1H-imidazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-methyl-1H-imidazol-5-yl)methanol

CAS RN

38993-84-9
Record name (1-methyl-1H-imidazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-Methyl-1H-imidazol-5-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1-methyl-1H-imidazol-5-yl)methanol
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(1-methyl-1H-imidazol-5-yl)methanol

Citations

For This Compound
11
Citations
C Jin, Q Zhang, W Lu - European journal of medicinal chemistry, 2017 - Elsevier
We designed new hypoxia-activated prodrugs by conjugating (1-methyl-2-nitro-1H-imidazol-5-yl)methanol with 7-ethyl-10-hydroxy camptothecin (SN-38). Initially, we improved the …
Number of citations: 30 www.sciencedirect.com
N Zhang, Z Zhang, ILK Wong, S Wan… - European Journal of …, 2014 - Elsevier
Over-expression of P-glycoprotein (P-gp), a primary multidrug transporter which is located in plasma membranes, plays a major role in the multidrug resistance (MDR) of cytotoxic …
Number of citations: 18 www.sciencedirect.com
GL Lu, A Ashoorzadeh, RF Anderson, AV Patterson… - Tetrahedron, 2013 - Elsevier
5-Bromomethyl-4-nitroimidazoles have utility as bioreductive trigger precursors for the preparation of hypoxia-selective prodrugs. Here we describe an efficient two-step synthesis of 5-(…
Number of citations: 16 www.sciencedirect.com
Y Huang, C Jin, J Yu, L Wang, W Lu - Bioorganic Chemistry, 2020 - Elsevier
Tumor hypoxia has been widely explored over the years as a diagnostic and therapeutic marker. Herein, we designed, optimized and synthesized a new multifunctional bioreductive …
Number of citations: 5 www.sciencedirect.com
H Sarkarzadeh, R Miri, O Firuzi, M Amini… - Archives of pharmacal …, 2013 - Springer
A series of new imidazole substituted indeno[1,2-b]quinoline-9,11-dione derivatives were synthesized and evaluated for their antiproliferative effects on HeLa, LS180, MCF-7 and Jurkat …
Number of citations: 25 link.springer.com
S Barranco Campos - 2019 - bora.uib.no
Spinal muscular atrophy (SMA) is the leading cause of infant mortality, it is the second most common autosomal recessive heritable neurodegenerative disease, after cystic fibrosis. …
Number of citations: 0 bora.uib.no
W Zhang, W Fan, Z Zhou, J Garrison - ACS medicinal chemistry …, 2017 - ACS Publications
Tumor hypoxia has been widely explored over the years as a diagnostic and therapeutic marker. Herein, we synthesized an alkyne functionalized version of evofosfamide, a hypoxia-…
Number of citations: 21 pubs.acs.org
N Karimi, RV Roudsari, Z Hajimahdi… - Medicinal …, 2022 - ingentaconnect.com
Background: Integrase enzyme is a validated drug target to discover novel structures as anti-HIV-1 agents. Objective: This study aimed at developing a novel series of thioimidazolyl …
Number of citations: 1 www.ingentaconnect.com
Z Szlavik, M Csekei, A Paczal, ZB Szabo… - Journal of Medicinal …, 2020 - ACS Publications
Myeloid cell leukemia 1 (Mcl-1) has emerged as an attractive target for cancer therapy. It is an antiapoptotic member of the Bcl-2 family of proteins, whose upregulation in human …
Number of citations: 48 pubs.acs.org
Z Szlavik, M Csekei, A Paczal, ZB Szabo, S Sipos… - ikk-signal.com
Myeloid cell leukemia 1 (Mcl-1) has emerged as an attractive target for cancer therapy. It is an antiapoptotic member of the Bcl-2 family of proteins, whose upregulation in human …
Number of citations: 0 ikk-signal.com

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